2-Methoxy-2-(oxolan-3-yl)ethanethiol
Description
2-Methoxy-2-(oxolan-3-yl)ethanethiol is a sulfur-containing organic compound characterized by a unique structural framework. Its core consists of an ethanethiol backbone substituted with a methoxy group (–OCH₃) and an oxolan-3-yl (tetrahydrofuran-3-yl) moiety at the second carbon. The oxolan-3-yl group introduces a five-membered cyclic ether, conferring stereochemical complexity and influencing solubility and reactivity.
The thiol (–SH) functional group renders it reactive in nucleophilic and redox applications, while the methoxy and oxolane substituents may enhance polarity and chirality.
Properties
IUPAC Name |
2-methoxy-2-(oxolan-3-yl)ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-8-7(5-10)6-2-3-9-4-6/h6-7,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAPAUTWGPVICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS)C1CCOC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2-(oxolan-3-yl)ethanethiol typically involves the reaction of 2-methoxyethanol with oxirane (ethylene oxide) in the presence of a base to form 2-methoxy-2-(oxolan-3-yl)ethanol. This intermediate is then treated with a thiolating agent, such as hydrogen sulfide or thiourea, under acidic conditions to yield the desired thiol compound.
Industrial Production Methods: Industrial production of 2-Methoxy-2-(oxolan-3-yl)ethanethiol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Types of Reactions:
Oxidation: 2-Methoxy-2-(oxolan-3-yl)ethanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alcohol or ether derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiol group, leading to the formation of thioethers or thioesters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and polar aprotic solvents.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, ethers.
Substitution: Thioethers, thioesters.
Scientific Research Applications
2-Methoxy-2-(oxolan-3-yl)ethanethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxolan-3-yl)ethanethiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially modulating their activity and function. The oxolane ring and methoxy group contribute to the compound’s overall stability and solubility, enhancing its effectiveness in different applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
*Conflicting data in sources (e.g., C₁₅H₁₉Cl₂N₇S reported for a catalog entry) .
Physicochemical Properties
- Volatility : Ethanethiol’s low molecular weight (62.13 g/mol) ensures high volatility, whereas the target compound’s larger size (C₇H₁₂O₂S: ~160.23 g/mol) likely reduces vapor pressure .
Biological Activity
2-Methoxy-2-(oxolan-3-yl)ethanethiol, an organic compound characterized by the presence of a methoxy group, an oxolane ring, and a thiol group, has garnered attention for its potential biological activities. The compound's structure allows it to participate in various biochemical interactions, making it a subject of interest in medicinal chemistry and biological research.
Chemical Structure and Properties
- IUPAC Name : 2-methoxy-2-(oxolan-3-yl)ethanethiol
- CAS Number : 2580204-22-2
- Molecular Formula : C7H14O2S
- Molecular Weight : 158.25 g/mol
The compound features a thiol group (-SH) that is crucial for its biological activity, as it can undergo redox reactions and form covalent bonds with other molecules, influencing various biological processes.
The biological activity of 2-Methoxy-2-(oxolan-3-yl)ethanethiol primarily stems from its thiol functionality. The mechanism involves:
- Redox Reactions : The thiol group can act as a reducing agent, participating in redox reactions that may affect cellular signaling pathways.
- Covalent Bond Formation : It can form covalent bonds with proteins and enzymes, potentially modulating their activity and function.
- Interaction with Biological Molecules : The oxolane ring and methoxy group enhance the compound's stability and solubility, facilitating interactions with various molecular targets.
Antioxidant Properties
Research indicates that compounds containing thiol groups often exhibit antioxidant activity. This property is critical in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that 2-Methoxy-2-(oxolan-3-yl)ethanethiol may exhibit anti-inflammatory properties. By modulating inflammatory pathways, the compound could potentially be beneficial in treating conditions characterized by chronic inflammation.
Cytotoxicity Studies
Preliminary investigations into the cytotoxic effects of 2-Methoxy-2-(oxolan-3-yl)ethanethiol have demonstrated its potential against certain cancer cell lines. For example:
These results suggest that the compound exhibits selectivity towards cancer cells while being less toxic to normal liver cells.
Case Studies and Research Findings
- Antitumor Activity : A study evaluating the effects of various thiols found that 2-Methoxy-2-(oxolan-3-yl)ethanethiol showed promising antitumor activity against M-HeLa cells, indicating its potential as a chemotherapeutic agent .
- Biochemical Probes : The compound has been explored as a biochemical probe due to its ability to interact with specific enzymes and proteins, aiding in the understanding of biochemical pathways .
- Comparative Studies : In a comparative analysis with similar compounds, 2-Methoxy-2-(oxolan-3-yl)ethanethiol exhibited unique reactivity profiles due to its structural components, highlighting its potential for further development in pharmaceutical applications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methoxy-2-(oxolan-3-yl)ethanethiol, and what reagents are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or oxidation-reduction reactions. For example:
- Nucleophilic substitution : Reacting 3-(hydroxymethyl)oxolane with methoxy-substituted ethanethiol precursors under basic conditions (e.g., NaH in THF) to form the thioether bond .
- Thiol protection : Using tert-butyl groups or trityl chloride to protect the thiol group during synthesis, followed by deprotection with TFA or Hg(II) salts .
- Key reagents include lithium aluminum hydride (reduction) and hydrogen peroxide (oxidation control) .
Q. How can the molecular structure and crystallographic properties of 2-Methoxy-2-(oxolan-3-yl)ethanethiol be determined experimentally?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. Hydrogen bonding patterns can be analyzed using graph-set notation to interpret supramolecular interactions .
- Spectroscopy : NMR (¹H/¹³C) to confirm methoxy and oxolane ring proton environments; IR for thiol (-SH) or thioether (-S-) functional group identification .
Q. What are the key physicochemical properties (e.g., solubility, stability) of 2-Methoxy-2-(oxolan-3-yl)ethanethiol under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane) via gravimetric analysis. Thiol-containing compounds often exhibit poor water solubility due to hydrophobic moieties .
- Stability : Conduct accelerated degradation studies under UV light, heat, or oxidative conditions (H₂O₂) to assess shelf life. Monitor via HPLC or GC-MS for decomposition products .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of 2-Methoxy-2-(oxolan-3-yl)ethanethiol, particularly in mitochondrial or neurological systems?
- Methodological Answer :
- Mitochondrial inhibition : In vitro assays with rat hepatocytes or brain mitochondria can evaluate ATP depletion and electron transport chain disruption (e.g., cytochrome c oxidase inhibition) .
- Receptor interactions : Radioligand binding assays (e.g., dopamine/serotonin receptors) using tritiated analogs to quantify affinity (Kd) and selectivity .
Q. How do structural analogs of 2-Methoxy-2-(oxolan-3-yl)ethanethiol compare in reactivity and application?
- Methodological Answer :
Q. What experimental design considerations address contradictions in reported data (e.g., biodegradation efficiency or oxidative stability)?
- Methodological Answer :
- Concentration-dependent effects : Substrate inhibition at high concentrations (e.g., >16 mg/L) reduces biodegradation efficiency. Use Michaelis-Menten kinetics to model optimal degradation conditions .
- Oxidative pathways : Conflicting reports on thiol vs. thioether stability may arise from solvent polarity or trace metal catalysts. Control experiments with chelators (EDTA) can clarify .
Q. What computational methods are suitable for predicting the hydrogen-bonding network and crystal packing of 2-Methoxy-2-(oxolan-3-yl)ethanethiol?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict hydrogen-bond donor/acceptor sites.
- Molecular dynamics (MD) : Simulate crystal packing using force fields (e.g., AMBER) to assess lattice energy and polymorphism risks .
Q. How can derivatization strategies enhance the analytical detection of 2-Methoxy-2-(oxolan-3-yl)ethanethiol in complex matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
